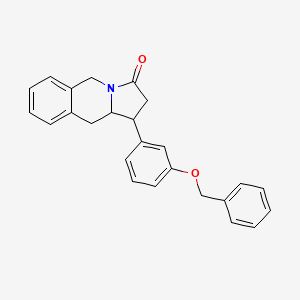

NMDA receptor antagonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H23NO2 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one |

InChI |

InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2 |

InChI Key |

ZLZMWKWCZOYXHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental evaluation, and downstream signaling effects of this important class of pharmacological agents.

Core Principles of NMDA Receptor Function and Antagonism

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1][2] For the channel to open, two conditions must be met: the binding of both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, and the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg²⁺).[3] Upon activation, the NMDA receptor allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers various downstream signaling cascades.[1][4]

NMDA receptor antagonists are compounds that inhibit the function of these receptors. They are broadly categorized based on their mechanism of action and binding site on the receptor complex.[1]

-

Competitive Antagonists: These agents directly compete with the agonist, glutamate, for its binding site on the GluN2 subunit. By occupying this site, they prevent glutamate from activating the receptor.

-

Glycine Site Antagonists: These compounds bind to the co-agonist site on the GluN1 subunit, preventing the necessary binding of glycine or D-serine for receptor activation.

-

Uncompetitive Antagonists (Channel Blockers): These antagonists bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions. This type of blockade is often use-dependent, meaning the channel must be open for the antagonist to bind.

-

Non-competitive Antagonists: These molecules bind to an allosteric site on the receptor, a location distinct from the agonist or co-agonist binding sites. This binding event induces a conformational change in the receptor that prevents its activation.

Quantitative Analysis of NMDA Receptor Antagonists

The potency and affinity of NMDA receptor antagonists are determined through various experimental assays, yielding quantitative data such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The IC50 value represents the concentration of an antagonist required to inhibit 50% of the NMDA receptor response, while the Ki value is an indicator of the binding affinity of the antagonist to the receptor.[5]

Below are tables summarizing the IC50 and Ki values for a selection of commonly studied NMDA receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition, the radioligand used in binding assays, and the cell type or tissue preparation.

Table 1: IC50 Values of Selected NMDA Receptor Antagonists

| Compound | IC50 (µM) | Antagonist Class | Notes |

| (+)-MK-801 | 0.12 ± 0.01 | Uncompetitive | Potent channel blocker with slow kinetics.[6] |

| Ketamine | 0.43 ± 0.10 | Uncompetitive | Anesthetic with rapid antidepressant effects.[6][7] |

| Memantine (B1676192) | 1.04 ± 0.26 | Uncompetitive | Used in the treatment of Alzheimer's disease.[5][6] |

| Amantadine (B194251) | 18.6 ± 0.9 | Uncompetitive | Antiviral and anti-parkinsonian agent.[6] |

| Ro 25-6981 | - | Non-competitive | Selective for GluN2B-containing receptors.[8] |

| Ifenprodil | - | Non-competitive | Selective for GluN2B-containing receptors.[8] |

Table 2: Ki Values of Selected NMDA Receptor Antagonists

| Compound | Ki (µM) | Radioligand | Antagonist Class |

| Ketamine | ~0.5-2.5 | [³H]MK-801 | Uncompetitive |

| Memantine | ~1 | - | Uncompetitive |

| Amantadine | 10 | - | Non-competitive |

| Dextromethorphan | - | - | Low-affinity, uncompetitive |

| Phencyclidine (PCP) | - | [³H]MK-801 | Uncompetitive |

Experimental Protocols for Characterizing NMDA Receptor Antagonists

The characterization of NMDA receptor antagonists relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key assays: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist application and the subsequent inhibition by antagonists.[9]

Objective: To determine the IC50 and characterize the voltage dependency of an NMDA receptor antagonist.

Materials:

-

Cell line expressing NMDA receptors (e.g., HEK293 cells transfected with specific GluN subunits) or primary neuronal cultures.[9]

-

External (extracellular) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH adjusted to 7.2 with NaOH.[10]

-

Internal (pipette) solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH adjusted to 7.2 with CsOH.[10]

-

Agonist solution: External solution containing NMDA and glycine.

-

Antagonist solutions: Agonist solution containing varying concentrations of the test antagonist.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[9]

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.[9]

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[9]

-

Whole-Cell Configuration:

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[9]

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV or -70 mV.[9]

-

Establish a stable baseline current in the external solution.

-

Apply the agonist solution to evoke an inward NMDA receptor-mediated current.

-

Once a stable agonist-evoked current is achieved, perfuse the antagonist solutions in increasing concentrations.

-

Record the steady-state current at each antagonist concentration.

-

Perform a washout with the agonist solution to check for reversibility.[9]

-

-

Data Analysis:

-

Measure the peak inward current at each antagonist concentration.

-

Normalize the current responses to the control (agonist alone) response.

-

Plot the normalized current as a function of antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NMDA receptor by competing with a radiolabeled ligand for its binding site.[3]

Objective: To determine the Ki of a test compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (a rich source of NMDA receptors).[3]

-

Radiolabeled ligand (e.g., [³H]MK-801 for the channel site, [³H]CGP 39653 for the glutamate site).[11]

-

Assay buffer: e.g., 50 mM Tris-HCl.[12]

-

Wash buffer: Ice-cold assay buffer.[3]

-

Test compound at various concentrations.

-

Non-specific binding (NSB) control: A high concentration of a known unlabeled ligand (e.g., unlabeled MK-801).[3]

-

Glass fiber filters.[3]

-

Scintillation fluid and a scintillation counter.[3]

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a membrane fraction through centrifugation.[3]

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and NSB control.

-

Test Compound: Add membrane preparation, radioligand, and the test compound at various concentrations.[3]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Signaling Pathways Modulated by NMDA Receptor Antagonists

The therapeutic and adverse effects of NMDA receptor antagonists are mediated by their influence on intricate downstream signaling pathways. Overactivation of NMDA receptors leads to excessive Ca²⁺ influx, a condition known as excitotoxicity, which is implicated in various neurodegenerative disorders.[13] Conversely, physiological NMDA receptor activity is crucial for neuronal survival and plasticity.[14]

Excitotoxicity Signaling Pathway

Excessive glutamate release, often occurring during ischemic events like stroke, leads to the overstimulation of NMDA receptors. The subsequent massive influx of Ca²⁺ activates a cascade of neurotoxic events.[13]

Caption: NMDA receptor-mediated excitotoxicity pathway and the site of antagonist action.

Neuroprotective Signaling Pathway

Physiological levels of NMDA receptor activity, particularly through synaptic receptors, can activate pro-survival signaling cascades.[14] These pathways are crucial for neuronal health and resilience.

Caption: Pro-survival signaling cascade initiated by synaptic NMDA receptor activation.

Experimental Workflow for NMDA Receptor Antagonist Drug Discovery

The development of novel NMDA receptor antagonists follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the discovery and validation of NMDA receptor antagonists.

In Vivo Models and Behavioral Assays

To assess the therapeutic potential and potential side effects of NMDA receptor antagonists, various in vivo models and behavioral assays are employed.

-

Models of Excitotoxicity: Animal models of stroke (e.g., middle cerebral artery occlusion) and traumatic brain injury are used to evaluate the neuroprotective effects of these compounds.[15] Intracerebral or systemic administration of NMDA itself can also be used to induce excitotoxic lesions.[16]

-

Behavioral Assays:

-

Morris Water Maze and Radial Arm Maze: These are used to assess spatial learning and memory, which can be affected by NMDA receptor modulation.[1]

-

Open Field Test: This assay measures locomotor activity and can indicate potential psychomotor side effects.[17]

-

Forced Swim Test and Tail Suspension Test: These are commonly used to evaluate the antidepressant-like effects of NMDA receptor antagonists.

-

Hot Plate and Tail-Flick Tests: These assays are used to assess analgesic properties.

-

Conclusion

NMDA receptor antagonists represent a diverse class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. A thorough understanding of their mechanism of action, underpinned by rigorous quantitative analysis and detailed experimental characterization, is essential for the successful development of novel and improved therapies targeting the NMDA receptor. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of NMDA receptor pharmacology.

References

- 1. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amanote [app.amanote.com]

- 16. Molecular mechanisms of NMDA excitotoxicity in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NMDA Receptor Antagonist 6 (Compound 13b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMDA Receptor Antagonist 6, also identified as compound 13b, is a novel synthetic molecule belonging to the 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one class of compounds.[1][2] It has been specifically designed and evaluated as an antagonist targeting the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Preclinical studies have demonstrated its potential as a cytoneuroprotective agent, offering protection to neuronal cells against NMDA-induced injury and apoptosis.[1][2] This technical guide provides a comprehensive overview of the available data on compound 13b, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound (compound 13b) | [1][2] |

| Chemical Class | 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one | [1] |

| Target | Glycine binding site of the NMDA receptor | [1][2][3] |

| Primary Activity | NMDA Receptor Antagonist | [1][2] |

| Therapeutic Potential | Neuroprotection | [1][2][3] |

Biological Activity and Efficacy

Compound 13b has demonstrated significant neuroprotective effects in in vitro models of NMDA-induced excitotoxicity.

Neuroprotective Effects in PC12 Cells

The cytoneuroprotective potency of compound 13b was assessed using a PC12 cell line, a common model for neuronal studies. The compound exhibited a dose-dependent prevention of NMDA-induced cell injury and apoptosis.[1][2]

Table 1: Neuroprotective Activity of Compound 13b

| Concentration | Cell Viability (%) |

| Control | 100 |

| NMDA (1 mM) | 52.3 ± 2.5 |

| Compound 13b (5 µM) + NMDA | 65.7 ± 3.1 |

| Compound 13b (10 µM) + NMDA | 78.4 ± 2.9 |

| Compound 13b (20 µM) + NMDA | 89.1 ± 3.5 |

Data presented as mean ± SD, extracted from the primary research article.

Inhibition of Intracellular Calcium Influx

A key mechanism of NMDA receptor-mediated excitotoxicity is the excessive influx of calcium ions (Ca²⁺) into the neuron. Compound 13b was shown to effectively reverse the increased intracellular Ca²⁺ influx caused by NMDA in PC12 cells.[1]

Table 2: Effect of Compound 13b on NMDA-Induced Calcium Influx

| Treatment | Relative Fluorescence Intensity (F/F0) |

| Control | 1.0 |

| NMDA (100 µM) | 2.8 ± 0.2 |

| Compound 13b (20 µM) + NMDA | 1.3 ± 0.1 |

F/F0 represents the ratio of fluorescence intensity after treatment to the baseline fluorescence. Data presented as mean ± SD, extracted from the primary research article.

Mechanism of Action: Targeting the Glycine Binding Site

The interaction between compound 13b and the glycine binding site of the NMDA receptor was confirmed using Microscale Thermophoresis (MST).[1] This biophysical technique measures the affinity between molecules in solution.

Microscale Thermophoresis (MST) Binding Assay

The MST assay demonstrated a direct binding interaction between compound 13b and the NMDA receptor. Notably, the study found that the stereochemistry of compound 13b did not significantly influence its binding affinity, which is consistent with the observed neuroprotective results.[1]

Table 3: Binding Affinity of Compound 13b to the NMDA Receptor

| Parameter | Value |

| Dissociation Constant (Kd) | 15.8 ± 2.1 µM |

Data extracted from the primary research article.

Experimental Protocols

Neuroprotection Assay in PC12 Cells

This protocol details the methodology used to assess the cytoneuroprotective effects of compound 13b against NMDA-induced toxicity in PC12 cells.

1. Cell Culture and Treatment:

-

PC12 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Cells were pre-treated with varying concentrations of compound 13b (5, 10, and 20 µM) for 2 hours.

-

Following pre-treatment, NMDA was added to a final concentration of 1 mM and the cells were incubated for an additional 24 hours.

2. Cell Viability Assessment (MTT Assay):

-

After the 24-hour incubation with NMDA, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.

Intracellular Calcium Influx Assay

This protocol describes the method used to measure the effect of compound 13b on NMDA-induced intracellular calcium influx in PC12 cells.

1. Cell Preparation and Dye Loading:

-

PC12 cells were seeded on glass coverslips in 24-well plates.

-

After 24 hours, the cells were loaded with the calcium-sensitive fluorescent dye Fluo-4 AM (5 µM) in serum-free DMEM for 30 minutes at 37°C.

-

The cells were then washed three times with Hanks' Balanced Salt Solution (HBSS) to remove excess dye.

2. Fluorescence Imaging:

-

The coverslips were mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

A baseline fluorescence reading (F0) was recorded for 60 seconds.

-

Cells were then perfused with a solution containing NMDA (100 µM) with or without pre-incubation with compound 13b (20 µM).

-

Fluorescence intensity (F) was recorded every 5 seconds for a total of 5 minutes.

-

The change in intracellular calcium concentration was expressed as the ratio of F/F0.

Microscale Thermophoresis (MST) Assay

This protocol outlines the procedure for determining the binding affinity of compound 13b to the NMDA receptor.

1. Protein Labeling:

-

The purified NMDA receptor protein (specifically the ligand-binding domain containing the glycine site) was labeled with a fluorescent dye (e.g., NT-647-NHS) according to the manufacturer's protocol.

-

The labeled protein was purified from the free dye using a desalting column.

2. MST Measurement:

-

A series of 16 dilutions of compound 13b was prepared in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

The fluorescently labeled NMDA receptor was added to each dilution of compound 13b at a constant concentration.

-

The samples were loaded into standard MST capillaries.

-

Thermophoresis was measured using a Monolith NT.115 instrument (NanoTemper Technologies).

3. Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) was plotted against the logarithm of the ligand concentration.

-

The dissociation constant (Kd) was determined by fitting the data to the law of mass action.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Inhibition by Compound 13b

Caption: NMDA receptor activation and antagonism by Compound 13b.

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of Compound 13b.

Logical Relationship of Compound 13b's Mechanism of Action

Caption: The mechanism of action cascade for Compound 13b.

References

Unlocking the NMDA Receptor's Glycine Site: A Technical Guide to Antagonist Affinity and Function

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and neuronal communication, possesses a unique modulatory glycine (B1666218) binding site. Antagonism of this site presents a promising therapeutic avenue for a range of neurological disorders. This in-depth technical guide provides a comprehensive overview of NMDA receptor glycine site antagonists, focusing on their binding affinities, the experimental protocols used to determine these affinities, and the intricate signaling pathways they modulate.

Quantitative Analysis of Glycine Site Antagonist Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a compound required to elicit a biological response. For NMDA receptor glycine site antagonists, this is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several key antagonists at the NMDA receptor glycine site, compiled from various radioligand binding studies.

| Compound | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) | Reference |

| 5,7-Dichlorokynurenic acid (DCKA) | [3H]Glycine | Rat Cortical Membranes | 79 | - | [1] |

| [3H]DCKA | Rat Brain Synaptic Membranes | 40 | - | [2] | |

| - | Xenopus Oocytes | 65 (KB) | - | [3][4] | |

| L-701,324 | - | Rat Brain Membranes | - | 2 | [5] |

| ACEA-1021 | - | Rat Cortical Cultures | Nanomolar Affinity | - | [6][7] |

| GV150526A | [3H]Glycine | Rat Cerebral Cortex | 3.2 | - | [8] |

| [3H]GV150526A | Rat Cerebral Cortical Membranes | 0.8 (Kd) | - | [9] | |

| GV196771A | [3H]Glycine | Rat Cerebral Cortex | 28 | - | [8] |

| MDL 105,519 | [3H]MDL 105,519 | Rat Brain Membranes | 3.77 (Kd) | - | [10] |

| [3H]MDL 105,519 | Pig Cortical Brain Membranes | 3.73 (Kd) | - | [11] | |

| [3H]MDL 105,519 | Homomeric NR1a Receptors | 1.8 (Kd) | - | [12] |

Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

Determining the binding affinity of novel compounds for the NMDA receptor glycine site is a fundamental step in their characterization. A competitive radioligand binding assay is a robust and widely used method for this purpose. The following protocol provides a detailed methodology for a typical assay using the high-affinity antagonist radioligand [3H]MDL 105,519.

1. Materials and Reagents:

-

Radioligand: [3H]MDL 105,519 (specific activity ~50-80 Ci/mmol)

-

Membrane Preparation: Crude synaptic membranes prepared from rat forebrain or cortex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding (NSB) Ligand: 10 µM Glycine or another high-affinity unlabeled glycine site ligand.

-

Test Compounds: Serial dilutions of the antagonist of interest.

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Cell harvester

-

Liquid scintillation counter

2. Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane aliquots at -80°C until use.

3. Assay Procedure:

-

On the day of the experiment, thaw the membrane aliquots on ice and dilute to the desired protein concentration in assay buffer (typically 50-100 µg protein per well).

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 50 µL of [3H]MDL 105,519, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 25 µL of 10 µM glycine, 50 µL of [3H]MDL 105,519, and 100 µL of membrane preparation.

-

Test Compound: 25 µL of each test compound dilution, 50 µL of [3H]MDL 105,519, and 100 µL of membrane preparation.

-

-

The final concentration of [3H]MDL 105,519 should be close to its Kd value (typically 1-3 nM).[10][11][12]

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in assay buffer.

-

Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of NMDA receptor glycine site antagonism, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflow of the binding assay.

The above diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor. Co-agonists glutamate and glycine bind to their respective sites on the GluN2 and GluN1 subunits, leading to the opening of the ion channel. This allows for an influx of calcium ions (Ca²⁺), which acts as a second messenger to activate downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB, ultimately leading to changes in gene expression that underpin synaptic plasticity. Glycine site antagonists competitively inhibit the binding of glycine, thereby preventing channel opening and the subsequent intracellular signaling events.

This diagram outlines the key steps involved in a competitive radioligand binding assay. The process begins with the preparation of the necessary biological materials (membranes) and reagents. The core of the experiment is the incubation step, where the radioligand, test compounds, and membranes are allowed to interact. This is followed by a separation step (filtration) to isolate the bound radioligand from the unbound. Finally, the amount of bound radioligand is quantified, and the data is analyzed to determine the binding affinity of the test compounds.

References

- 1. Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-dichlorokynurenic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-701324|NMDA Receptor Glycine Site Antagonist [benchchem.com]

- 6. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The N-methyl-D-aspartate (NMDA) receptor glycine site antagonist ACEA 1021 does not produce pathological changes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NMDA Receptor Antagonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the N-Methyl-D-aspartate (NMDA) receptor antagonist 6 , identified as N-Benzyl-6,7,8,9,10,11-hexahydro-9-methyl-5,7:9,11-dimethano-5H-benzocyclononen-7-amine hydrochloride. This compound is part of a series of benzopolycyclic cage amines developed as analogs of the clinically used NMDA receptor antagonists, amantadine (B194251) and memantine. The research aimed to explore the structure-activity relationships of these novel scaffolds to develop new therapeutic agents for neurodegenerative diseases.

Introduction to NMDA Receptors and Antagonism

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[1] NMDA receptor antagonists are compounds that block the activity of these receptors, thereby offering a potential therapeutic strategy to mitigate excitotoxicity.[2] These antagonists can be classified into different categories, including competitive, uncompetitive, and non-competitive, based on their mechanism of action.[1] The development of novel NMDA receptor antagonists with improved efficacy and safety profiles remains an active area of research.

Discovery of Benzopolycyclic Cage Amines

The discovery of compound 6 is rooted in a research program focused on the synthesis and pharmacological evaluation of new analogs of amantadine and memantine.[3] These clinically approved drugs are uncompetitive NMDA receptor antagonists with a polycyclic cage-like structure.[3] The rationale behind developing new analogs was to explore novel chemical spaces that might offer improved potency, selectivity, or pharmacokinetic properties. The synthesis of a series of 6,7,8,9,10,11-hexahydro-9-methyl-5,7:9,11-dimethano-5H-benzocyclononen-7-amines led to the identification of several derivatives with low micromolar NMDA receptor antagonist activity.[3]

Synthesis of NMDA Receptor Antagonist 6

The synthesis of N-Benzyl-6,7,8,9,10,11-hexahydro-9-methyl-5,7:9,11-dimethano-5H-benzocyclononen-7-amine hydrochloride (compound 6 ) was achieved through a reductive amination reaction.

Experimental Protocol: Synthesis of Compound 6

A solution of 6,7,8,9,10,11-hexahydro-9-methyl-5,7:9,11-dimethano-5H-benzocyclononen-7-amine hydrochloride (3·HCl) (300 mg, 1.14 mmol) in methanol (B129727) (10 mL) was treated with sodium cyanoborohydride (102 mg, 1.62 mmol), acetic acid (0.2 mL), and benzaldehyde (B42025) (0.17 mL, 1.67 mmol). The reaction mixture was stirred at room temperature for 18 hours. Following this, the solvent was removed under reduced pressure. The resulting residue was dissolved in dichloromethane (B109758) (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography to yield the free base, which was then converted to its hydrochloride salt.[3]

Biological Activity and Data Presentation

Compound 6 was evaluated for its ability to antagonize the NMDA receptor by measuring its effect on the increase in intracellular calcium evoked by NMDA in rat cultured cerebellar granule neurons.

Table 1: In Vitro NMDA Receptor Antagonist Activity

| Compound | IC50 (µM) vs. NMDA |

| 6 | > 100 |

| Amantadine | 63.8 ± 10.1 |

| Memantine | 1.3 ± 0.2 |

Data sourced from Torres, E., et al. (2012).[3]

The results indicate that while other compounds in the series showed micromolar activity, the N-benzyl derivative (compound 6 ) was inactive at the tested concentrations.[3] This highlights a critical structure-activity relationship, suggesting that a bulky substituent like the benzyl (B1604629) group at the amine is detrimental to the NMDA receptor antagonist activity in this particular scaffold.

Signaling Pathways and Experimental Workflow

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca2+. This increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways that are crucial for synaptic plasticity but can also lead to excitotoxicity if dysregulated.

Experimental Workflow for NMDA Receptor Antagonist Evaluation

The evaluation of novel compounds as NMDA receptor antagonists typically follows a standardized workflow, from primary cell culture to functional assays.

Conclusion

The synthesis and evaluation of N-Benzyl-6,7,8,9,10,11-hexahydro-9-methyl-5,7:9,11-dimethano-5H-benzocyclononen-7-amine hydrochloride (compound 6 ) contribute to the understanding of the structure-activity relationships of benzopolycyclic cage amines as NMDA receptor antagonists. Although compound 6 itself did not exhibit significant activity, its study within a broader series of analogs provides valuable insights for the rational design of future NMDA receptor modulators. The detailed synthetic and experimental protocols serve as a useful reference for researchers in the field of medicinal chemistry and neuropharmacology.

References

An In-depth Technical Guide on NMDA Receptor Antagonist 6 (Compound 13b)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of NMDA Receptor Antagonist 6 (Compound 13b), a novel neuroprotective agent targeting the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.

Chemical Structure and Properties

This compound (also referred to as compound 13b) belongs to a class of 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one derivatives.[1][2] This compound was designed and synthesized as a specific antagonist for the glycine co-agonist site on the NMDA receptor.[1][2]

Chemical Structure:

While the exact chemical structure of compound 13b is proprietary to the primary research, its core scaffold is the 1-phenyl-pyrrolo[1,2-b]isoquinolin-3-one moiety. The specific substitutions on this core structure are detailed in the primary publication by Yang L, et al. (2023) in the European Journal of Medicinal Chemistry.

Physicochemical and Pharmacological Properties:

The following table summarizes the key properties of this compound (Compound 13b) as reported in the literature.

| Property | Value / Description | Reference |

| Target | Glycine Binding Site of the NMDA Receptor | [1][2] |

| Mechanism of Action | Antagonist at the glycine co-agonist site, preventing the full activation of the NMDA receptor ion channel and subsequent excitotoxicity. | [1][2] |

| Biological Activity | Exhibits significant cytoneuroprotective effects against NMDA-induced injury and apoptosis in PC12 cells. It has been shown to reverse the intracellular Ca2+ influx caused by NMDA. | [1] |

| Binding Validation | The direct interaction with the glycine binding site of the NMDA receptor has been confirmed using Microscale Thermophoresis (MST) assay. | [1] |

| Stereochemistry | The stereochemistry of compound 13b was found to not significantly influence its binding affinity to the NMDA receptor's glycine site. | [1] |

Signaling Pathway and Mechanism of Action

NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity and neuronal communication. However, their overactivation leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a common pathway in many neurodegenerative diseases. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective sites for the ion channel to open.

This compound (Compound 13b) acts by competitively binding to the glycine site, thereby preventing the co-agonist from binding and stabilizing the closed state of the receptor, even in the presence of glutamate. This antagonism reduces the influx of Ca2+ ions, thus protecting neurons from excitotoxic damage.

References

In Vitro Characterization of NMDA Receptor Antagonist 6: A Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies for the characterization of "Antagonist 6," a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows.

Introduction to NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders such as stroke, Alzheimer's disease, and Parkinson's disease.[3][4][5] NMDA receptor antagonists that can modulate this activity are therefore of significant therapeutic interest.[1][4] The in vitro characterization of these antagonists is a critical step in the drug discovery process, providing insights into their affinity, potency, selectivity, and mechanism of action.

"Antagonist 6" has been developed as a potential therapeutic agent targeting the NMDA receptor. This guide outlines the essential in vitro assays for its comprehensive pharmacological profiling.

Experimental Protocols

The following sections detail the key experimental procedures for the in vitro characterization of Antagonist 6.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of Antagonist 6 for the NMDA receptor and its selectivity against other receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of Antagonist 6 for the NMDA receptor.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized to prepare a membrane suspension containing NMDA receptors.[6]

-

Assay Conditions: The membrane preparation is incubated with a specific radioligand, such as [³H]MK-801 (a non-competitive antagonist that binds within the ion channel) or [³H]CGP 39653 (a competitive antagonist for the glutamate binding site), and varying concentrations of the unlabeled Antagonist 6.[7][8]

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Antagonist 6 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology Assays (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is used to functionally characterize the inhibitory effect of Antagonist 6 on NMDA receptor-mediated currents.[9]

Objective: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, voltage-dependency) of Antagonist 6.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).[7][9]

-

Recording Configuration: The whole-cell patch-clamp technique is used to record ion channel currents from single cells.

-

NMDA Receptor Activation: NMDA receptor-mediated currents are elicited by the application of NMDA and a co-agonist (glycine or D-serine).

-

Antagonist Application: Increasing concentrations of Antagonist 6 are applied to the cells, and the resulting inhibition of the NMDA-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the concentration of Antagonist 6. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation. The voltage-dependency of the block can be assessed by measuring the inhibition at different holding potentials.[1]

Calcium Flux Assays

Calcium flux assays provide a high-throughput method to assess the functional antagonism of NMDA receptors by measuring changes in intracellular calcium concentration.[9][10][11]

Objective: To determine the potency (IC50) of Antagonist 6 in a functional, cell-based assay.

Methodology:

-

Cell Preparation: Cells expressing NMDA receptors (e.g., primary neuronal cultures or transfected cell lines) are plated in a multi-well plate (e.g., 384-well) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10][11]

-

Compound Addition: A range of concentrations of Antagonist 6 is added to the wells.

-

NMDA Receptor Stimulation: The cells are then stimulated with NMDA and a co-agonist to induce calcium influx through the NMDA receptors.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[7]

-

Data Analysis: The inhibitory effect of Antagonist 6 is quantified by measuring the reduction in the calcium response. Concentration-response curves are generated to calculate the IC50 value.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro pharmacological data for Antagonist 6.

Table 1: Binding Affinity of Antagonist 6 for NMDA Receptors

| Radioligand | Receptor Subtype | Ki (nM) |

| [³H]MK-801 | Pan-NMDA | 15.2 ± 1.8 |

| [³H]CGP 39653 | Pan-NMDA | > 10,000 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 2: Functional Potency of Antagonist 6

| Assay | Cell Type | Receptor Subtype | IC50 (nM) |

| Electrophysiology | HEK293 | GluN1/GluN2A | 45.7 ± 5.3 |

| Electrophysiology | HEK293 | GluN1/GluN2B | 8.2 ± 1.1 |

| Calcium Flux | Primary Neurons | Mixed | 22.5 ± 2.9 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Selectivity Profile of Antagonist 6

| Receptor/Ion Channel | Binding Ki (nM) | Functional IC50 (nM) |

| AMPA Receptor | > 10,000 | > 10,000 |

| Kainate Receptor | > 10,000 | > 10,000 |

| mGluR5 | > 10,000 | > 10,000 |

| Voltage-gated Ca²⁺ Channels | > 5,000 | > 5,000 |

| Voltage-gated Na⁺ Channels | > 5,000 | > 5,000 |

Selectivity is determined through radioligand binding assays or functional assays as appropriate for the target.

Visualizations

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for the in vitro characterization of Antagonist 6.

Caption: NMDA receptor signaling pathway and the inhibitory action of Antagonist 6.

Caption: Experimental workflow for the in vitro characterization of Antagonist 6.

References

- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Based Antagonist of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]

The Neuroprotective Effects of NMDA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of N-methyl-D-aspartate (NMDA) receptor antagonists. It covers the core mechanisms of action, summarizes quantitative data from preclinical studies, details relevant experimental protocols, and discusses the clinical landscape of these compounds.

Introduction: The Dual Role of the NMDA Receptor

The NMDA receptor, an ionotropic glutamate (B1630785) receptor, is a cornerstone of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, its overactivation leads to a phenomenon known as excitotoxicity, a key pathological process implicated in a wide array of acute and chronic neurological disorders.[2][3][4] This pathological overstimulation results in excessive calcium (Ca²⁺) influx, triggering downstream neurotoxic cascades that culminate in neuronal death.[2][4][5]

This dichotomous nature of NMDA receptor signaling—essential for physiological function yet detrimental in pathological states—presents both a therapeutic opportunity and a significant challenge.[6][7] NMDA receptor antagonists, by blocking this excessive activation, have been extensively investigated as potential neuroprotective agents for conditions such as stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3][8] Despite promising preclinical data, clinical success has been limited, often due to adverse side effects stemming from the blockade of normal physiological NMDA receptor function.[3][6][8] This guide delves into the molecular mechanisms, experimental validation, and clinical translation of NMDA receptor antagonists as neuroprotective agents.

Mechanism of Neuroprotection: Signaling Pathways

The neuroprotective effects of NMDA receptor antagonists are rooted in their ability to modulate the downstream signaling cascades initiated by NMDA receptor activation. The location of the NMDA receptor—synaptic versus extrasynaptic—appears to be a critical determinant of its functional outcome, activating distinct intracellular pathways that lead to either neuronal survival or death.[9]

Excitotoxic Signaling (Primarily Extrasynaptic)

Overactivation of NMDA receptors, particularly those located outside the synapse, is a primary driver of excitotoxic neuronal death.[9][10] This process involves:

-

Excessive Calcium Influx: Pathological conditions like ischemia lead to excessive glutamate release, causing sustained NMDA receptor activation and a massive influx of Ca²⁺.[2][4]

-

Mitochondrial Dysfunction: The intracellular Ca²⁺ surge overwhelms the buffering capacity of mitochondria, leading to membrane depolarization, a halt in ATP synthesis, and a burst of reactive oxygen species (ROS).[2]

-

Activation of Death-Associated Enzymes: Elevated Ca²⁺ levels activate a host of enzymes that contribute to neuronal damage, including proteases (calpains), phospholipases, and endonucleases.

-

Nitric Oxide (NO) Production: Ca²⁺ influx activates neuronal nitric oxide synthase (nNOS), which is often complexed with the NMDA receptor via the postsynaptic density protein 95 (PSD-95).[4][9] The resulting overproduction of NO is highly neurotoxic.[9]

-

Gene Expression Changes: Extrasynaptic NMDA receptor activity can activate pro-death genes by promoting the activity of transcription factors like the forkhead box protein O (FOXO) family, while simultaneously inhibiting pro-survival pathways.[9]

Neuroprotective Signaling (Primarily Synaptic)

In contrast, physiological activation of synaptic NMDA receptors is crucial for neuronal survival and resilience.[6][9] This pro-survival signaling involves:

-

CREB Activation: Synaptic NMDA receptor activity leads to the activation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of pro-survival genes, including brain-derived neurotrophic factor (BDNF).[9]

-

PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, a key regulator of cell survival, is activated by synaptic NMDA receptor currents. This pathway inhibits pro-apoptotic proteins and down-regulates the expression of pro-death genes by inhibiting FOXO activity.[9]

-

ERK1/2 Activation: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway is also activated by synaptic NMDA receptors, contributing to pro-survival signaling.[9]

Quantitative Data on Neuroprotective Effects

Preclinical studies have provided a wealth of quantitative data on the neuroprotective efficacy of various NMDA receptor antagonists. These studies often use animal models of focal ischemia (e.g., middle cerebral artery occlusion, MCAO) or direct excitotoxin injection. The tables below summarize key findings.

Table 1: Neuroprotection by NMDA Receptor Antagonists in Preclinical Models

| Compound | Antagonist Type | Animal Model | Endpoint Measured | Neuroprotective Effect | Reference |

| MK-801 (Dizocilpine) | Non-competitive (uncompetitive), high-affinity | PND 7 rats; intrastriatal NMDA injection | Reduction in hemisphere weight loss | Dose-dependent protection | [11][12] |

| CPP | Competitive | PND 7 rats; intrastriatal NMDA injection | Reduction in hemisphere weight loss | Dose-dependent protection | [12] |

| Ketamine | Non-competitive (uncompetitive) | PND 7 rats; intrastriatal NMDA injection | Reduction in hemisphere weight loss | Dose-dependent protection | [11][12] |

| Memantine (B1676192) | Non-competitive (uncompetitive), low-affinity | Rodent stroke models | Reduction in brain damage and functional deficits | Significant protection, especially prophylactically | [4][5] |

| Ifenprodil | Non-competitive (GluN2B-selective) | Mouse models of various brain diseases | Not specified | Promising therapeutic scope | [1] |

| Ro 25-6981 | Non-competitive (GluN2B-selective) | Cultured cortical neurons; NMDA exposure | Inhibition of neuronal cell loss | Blocked NMDA-induced cell death | [13] |

| Daphnetin | Indirect (inhibits NR2B upregulation) | Cultured cortical neurons; NMDA exposure | Prevention of neuronal cell loss | 10 µM was most effective (87.5% ± 2.1% viability) | [13] |

Experimental Protocols

Assessing the neuroprotective potential of NMDA receptor antagonists requires robust and reproducible experimental models. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Model: Intrastriatal NMDA Injection in Postnatal Rats

This model is used to quantify neuroprotection against direct NMDA-induced excitotoxicity.[11][12]

Protocol:

-

Animal Preparation: Postnatal Day 7 (PND 7) Sprague-Dawley rat pups are anesthetized with ether.

-

Stereotaxic Injection: Pups are placed in a stereotaxic apparatus. A unilateral intrastriatal injection of NMDA (e.g., 25 nmol in 0.5 µl phosphate-buffered saline) is performed into the right cerebral hemisphere.

-

Antagonist Administration: The test antagonist is administered (e.g., intraperitoneally) at a specified time relative to the NMDA injection (e.g., 15 minutes post-injection). Control animals receive a vehicle injection.

-

Post-Procedure Care: Pups are allowed to recover and are returned to their dams.

-

Sacrifice and Tissue Collection: After a survival period (e.g., 5 days), animals are sacrificed by decapitation. The brains are removed.

-

Quantification of Brain Injury:

-

Hemisphere Weight Comparison: The two cerebral hemispheres are separated and weighed. The percentage of damage is calculated as the weight difference between the injected and contralateral hemispheres.[11]

-

Neurochemical Analysis: Cholinergic neuronal markers, such as choline (B1196258) acetyltransferase (ChAT) activity, are assayed to quantify neuronal loss.[11]

-

Histological Analysis: Brain sections are stained (e.g., with cresyl violet) to visualize and measure the extent of the lesion and neuronal loss.

-

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This model allows for the direct assessment of neuroprotective effects on neurons and the investigation of molecular mechanisms.[13]

Protocol:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 mouse or rat brains and cultured for a specified period (e.g., 7-10 days) to allow for maturation.

-

Antagonist Pre-treatment: The culture medium is replaced with a medium containing the test antagonist at various concentrations. Cells are incubated for a defined pre-treatment period (e.g., 1-2 hours).

-

NMDA Exposure: NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) are added to the culture medium for a short duration (e.g., 30 minutes) to induce excitotoxicity.

-

Washout and Recovery: The NMDA-containing medium is removed, and the cells are washed and returned to the original culture medium (with or without the antagonist) for a recovery period (e.g., 24 hours).

-

Assessment of Cell Viability:

-

MTT Assay: The metabolic activity of viable cells is measured by their ability to reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death and membrane damage, is quantified.

-

Fluorescent Staining: Live/dead cell staining (e.g., with Calcein-AM and Propidium Iodide) or apoptosis assays (e.g., Hoechst/PI staining, TUNEL) are used to visualize and quantify neuronal survival and death.[13]

-

-

Molecular Analysis:

-

Western Blotting: Protein levels of key signaling molecules (e.g., NR2B, Bcl-2, Bax) are measured to probe the mechanism of action.[13]

-

Calcium Imaging: Intracellular Ca²⁺ concentrations are measured using fluorescent indicators (e.g., Fura-2 AM) to determine if the antagonist blocks NMDA-induced Ca²⁺ overload.[13]

-

Clinical Trials and Therapeutic Applications

The translation of NMDA receptor antagonists from preclinical success to clinical application has been challenging.[3][6][8] High-affinity antagonists often failed in clinical trials for stroke and TBI due to an unacceptable level of adverse effects, including psychotomimetic symptoms and cognitive impairment.[3][6][8]

However, several lower-affinity, use-dependent antagonists have achieved clinical success for other indications:[14]

-

Memantine: A low-affinity, uncompetitive antagonist, memantine is approved for the treatment of moderate-to-severe Alzheimer's disease.[3][8] Its mechanism is thought to involve preferentially blocking the excessive, pathological NMDA receptor activation associated with the disease while sparing normal synaptic transmission.[5]

-

Amantadine (B194251): Another low-affinity antagonist, amantadine is used to treat Parkinson's disease.[3]

-

Ketamine: While also used as an anesthetic, an esketamine nasal spray is approved for treatment-resistant depression, highlighting the role of NMDA receptor modulation in psychiatric disorders.

-

Felbamate: Approved for epilepsy.[14]

-

Dextromethorphan: A common cough suppressant with low-affinity NMDA receptor antagonist properties.[14]

Several newer agents, including subtype-selective antagonists targeting the GluN2B subunit, are in various stages of clinical trials for conditions like depression and neurodevelopmental disorders.[10][15]

Challenges and Future Directions

The primary challenge in the development of NMDA receptor antagonists for neuroprotection is achieving a therapeutic window that separates the desired blockade of excitotoxicity from the unwanted inhibition of physiological receptor function.[5]

Future research and development efforts are focused on several key areas:

-

Subunit Selectivity: Developing antagonists that selectively target specific NMDA receptor subunits (e.g., GluN2B), which are more prominently involved in extrasynaptic, pro-death signaling, could offer a better side-effect profile.[3][10]

-

Allosteric Modulation: Targeting allosteric sites on the receptor offers a more subtle way to modulate receptor function rather than blocking it entirely.[3][10]

-

Targeting Downstream Signaling: Instead of blocking the receptor itself, developing drugs that interfere with the specific protein-protein interactions of the excitotoxic signaling complex (e.g., disrupting the GluN2B-PSD95-nNOS interaction) is a promising strategy.[2]

-

Low-Affinity, Use-Dependent Blockers: The success of memantine has spurred the development of a second generation of similar compounds with potentially greater neuroprotective properties.[5]

Conclusion

NMDA receptor antagonists hold significant, albeit complex, therapeutic potential as neuroprotective agents. While early, high-affinity compounds largely failed in clinical trials for acute neurological injuries, a deeper understanding of the distinct signaling pathways governed by synaptic versus extrasynaptic receptors has paved the way for more nuanced therapeutic strategies. The clinical success of low-affinity, use-dependent antagonists like memantine in chronic neurodegenerative diseases demonstrates the viability of this target. The future of neuroprotection via NMDA receptor modulation likely lies in the development of highly specific molecules—be they subunit-selective, allosteric modulators, or inhibitors of downstream death signals—that can precisely target pathological receptor activity while preserving the physiological functions essential for a healthy nervous system.

References

- 1. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate-based therapeutic approaches: clinical trials with NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of neuroprotection against NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. mdpi.com [mdpi.com]

- 14. benthamscience.com [benthamscience.com]

- 15. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]

Effects of NMDA Receptor Antagonists on PC12 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the application of the PC12 cell line in studying the effects of NMDA receptor antagonists. A critical consideration for any researcher in this field is the established finding that standard PC12 cell lines do not express a full complement of N-methyl-D-aspartate (NMDA) receptor subunits and, consequently, lack functional NMDA receptors. Specifically, while expressing the obligatory NR1 subunit and potentially NR2C and NR2D subunits, they are deficient in the crucial NR2A and NR2B subunits required for robust receptor function.

This guide addresses this fundamental limitation by presenting two primary research frameworks: the investigation of antagonists on PC12 cells genetically modified to express functional NMDA receptors, and the study of potential non-NMDA receptor-mediated or broader neuroprotective effects of these compounds on wild-type PC12 cells.

We provide detailed experimental protocols for PC12 cell culture, differentiation, and transfection, alongside methodologies for assessing cell viability and neurite outgrowth. Furthermore, this document includes illustrative signaling pathways and experimental workflows visualized using Graphviz, and templates for the presentation of quantitative data. The objective is to equip researchers with a comprehensive understanding of the nuances and best practices for using PC12 cells in the context of NMDA receptor antagonist research.

The PC12 Cell Model in NMDA Receptor Research: Critical Considerations

The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model in neurobiology due to its ability to differentiate into a neuron-like phenotype upon stimulation with Nerve Growth Factor (NGF). However, for studies focused on NMDA receptor antagonism, it is imperative to acknowledge the inherent limitations of this cell line.

Multiple studies have demonstrated that while PC12 cells express mRNA for some NMDA receptor subunits, they notably lack the NR2A and NR2B subunits. This absence precludes the formation of functional, NMDA-gated ion channels. Electrophysiological studies, such as whole-cell patch-clamping, have confirmed the absence of NMDA-induced currents in wild-type PC12 cells.

Therefore, any observed effects of NMDA receptor antagonists on unmodified PC12 cells should be interpreted with caution and may be attributable to off-target effects or mechanisms independent of canonical NMDA receptor signaling. To directly investigate the interaction of a compound with the NMDA receptor in this cell line, genetic modification to introduce the missing subunits is a prerequisite.

Experimental Protocols

PC12 Cell Culture and Differentiation

This protocol details the standard procedure for maintaining and differentiating PC12 cells to induce a neuronal phenotype.

-

Materials:

-

PC12 cell line (e.g., ATCC CRL-1721)

-

Culture medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Differentiation medium: RPMI-1640 supplemented with 1% horse serum, 1% penicillin-streptomycin, and 50-100 ng/mL Nerve Growth Factor (NGF).

-

Collagen Type IV or Poly-D-Lysine coated culture flasks and plates.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

-

Procedure:

-

Cell Culture: Maintain PC12 cells in T-75 flasks coated with Collagen Type IV or Poly-D-Lysine in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh culture medium and seed into new flasks.

-

Differentiation: For differentiation, seed PC12 cells onto coated plates or coverslips at a lower density in culture medium. After 24 hours, replace the culture medium with differentiation medium containing NGF.

-

Maintenance of Differentiated Cells: Replace the differentiation medium every 2-3 days. Neurite outgrowth should be observable within 3-5 days and becomes more extensive over 7-14 days.

-

Transfection of PC12 Cells with NMDA Receptor Subunits

To study direct NMDA receptor antagonism, PC12 cells must be transfected to express functional receptors. This protocol provides a general method using lipid-based transfection reagents.

-

Materials:

-

PC12 cells ready for transfection.

-

Expression plasmids encoding human or rat NR1 and NR2B subunits.

-

Lipid-based transfection reagent (e.g., Lipofectamine™ 3000).

-

Serum-free medium (e.g., Opti-MEM™).

-

-

Procedure:

-

Cell Plating: The day before transfection, seed PC12 cells in 24-well plates at a density that will ensure they are 70-90% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

In one tube, dilute the NR1 and NR2B expression plasmids in a serum-free medium.

-

In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

-

Transfection: Add the transfection complexes to the cells.

-

Post-Transfection: Incubate the cells for 48-72 hours to allow for gene expression. Successful transfection should be confirmed by methods such as Western blotting for the respective subunits or by functional assays like calcium imaging.

-

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

-

Materials:

-

Differentiated or transfected PC12 cells in 96-well plates.

-

Test compound (NMDA receptor antagonist).

-

Neurotoxic stimulus (e.g., glutamate (B1630785) or hydrogen peroxide, if investigating neuroprotection).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Treatment: Treat the cells with the NMDA receptor antagonist at various concentrations for a predetermined duration. In neuroprotection models, pre-treat with the antagonist before adding a neurotoxic stimulus.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

-

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Illustrative Data on the Effect of a Hypothetical NMDA Receptor Antagonist (Compound X) on PC12 Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |

| Control | 0 | 100 ± 5.2 |

| Compound X | 1 | 98.7 ± 4.8 |

| Compound X | 10 | 95.3 ± 6.1 |

| Compound X | 100 | 70.1 ± 7.3 |

| Glutamate (10 mM) | - | 45.2 ± 5.9 |

| Compound X + Glutamate | 10 | 65.8 ± 6.4 |

Visualizations: Signaling Pathways and Workflows

Diagrams created using the DOT language are provided to illustrate key pathways and experimental processes.

Caption: General experimental workflow for studying NMDA receptor antagonists in PC12 cells.

A Technical Guide to the Pharmacokinetics of Memantine, an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of memantine (B1676192), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Memantine is utilized in the management of moderate-to-severe Alzheimer's disease, and its mechanism involves blocking the effects of excessive glutamate (B1630785), a neurotransmitter implicated in neuronal excitotoxicity.[2][4] This document delves into the absorption, distribution, metabolism, and excretion (ADME) of memantine, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

Memantine exerts its therapeutic effect by acting as an uncompetitive, low-to-moderate affinity antagonist at the NMDA receptor.[2][5] Under conditions of excessive glutamate release, which is thought to contribute to the neurodegeneration in Alzheimer's disease, NMDA receptors are overstimulated.[4] This leads to a prolonged influx of calcium ions (Ca²⁺) into neurons, triggering pathways that result in cell damage.[6] Memantine blocks the NMDA receptor channel when it is open, thereby preventing this excessive Ca²⁺ influx.[2][4] Its voltage-dependent nature and fast on/off kinetics ensure that it does not interfere with the normal physiological activation of NMDA receptors required for learning and memory.[5]

Below is a diagram illustrating the NMDA receptor signaling pathway and the site of action for memantine.

Pharmacokinetic Profile

Memantine exhibits linear pharmacokinetics over the therapeutic dose range.[3][7]

Memantine is well-absorbed after oral administration, with an absolute bioavailability of approximately 100%.[3] Peak plasma concentrations (Cmax) are typically reached between 3 to 7 hours post-administration for immediate-release formulations.[7][8] The absorption of memantine is not affected by food.[7][9] For extended-release capsules, peak plasma concentrations are achieved at around 9 to 12 hours.[2]

Memantine has a large mean volume of distribution, ranging from 9 to 11 L/kg, indicating extensive distribution into tissues.[2][7] Plasma protein binding is low, at approximately 45%.[2][7]

Memantine undergoes minimal metabolism in the liver.[7] The hepatic microsomal CYP450 enzyme system does not play a significant role in its breakdown.[2][7] The main metabolites are the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine, all of which have minimal NMDA receptor antagonist activity.[2][7]

The majority of an administered dose of memantine (57-82%) is excreted unchanged in the urine.[7] It has a long terminal elimination half-life of about 60 to 80 hours.[2][7] Renal clearance involves active tubular secretion, which is moderated by pH-dependent tubular reabsorption.[7] Alkalinization of the urine can reduce the clearance of memantine by about 80%.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of memantine in humans and preclinical species.

Table 1: Human Pharmacokinetic Parameters of Memantine (Single Dose)

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose | Reference(s) |

| Cmax (ng/mL) | 6.20 (0.75) | 11.60 (1.95) | 25.34 (8.34) | [10] |

| Tmax (h) | 5.70 (1.64) | 6.00 (1.33) | 6.89 (1.41) | [10] |

| AUC₀-t (ng·h/mL) | 486.19 (80.00) | 889.32 (239.49) | 1772.91 (784.07) | [10] |

| AUC₀-∞ (ng·h/mL) | 540.05 (89.68) | 932.07 (230.82) | 1853.29 (776.85) | [10] |

| t½ (h) | 66.86 (11.75) | 63.57 (12.58) | 62.06 (9.26) | [10] |

| Volume of Distribution (L/kg) | - | - | 9-11 | [2][7] |

| Plasma Protein Binding (%) | - | - | 45 | [2][7] |

Values are presented as mean (standard deviation).

Table 2: Human Pharmacokinetic Parameters of Memantine (Multiple Doses)

| Parameter | 5 mg once daily for 14 days | Reference(s) |

| Css,max (ng/mL) | 19.69 (2.00) | [10] |

| Css,min (ng/mL) | 12.76 (2.80) | [10] |

| Css,av (ng/mL) | 16.10 (2.46) | [10] |

| Tmax (h) | 6.80 (2.46) | [10] |

| t½ (h) | 64.57 (15.78) | [10] |

| AUCss (ng·h/mL) | 386.37 (59.00) | [10] |

Values are presented as mean (standard deviation).

Table 3: Preclinical Pharmacokinetic Parameters of Memantine

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Reference(s) |

| Rat | 1 (oral) | 53.6 | 1.0 | 2.5 | [11] |

| 10 (oral) | 1060 | 2.0 | 3.8 | [11] | |

| Mouse | 1 (oral) | 134 | 0.5 | 1.1 | [11] |

| 10 (oral) | 1540 | 1.0 | 1.6 | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of memantine.

A typical clinical pharmacokinetic study for an oral drug like memantine involves a single-dose or multiple-dose, open-label, crossover, or parallel-group design in healthy volunteers or the target patient population.[12]

-